1-(3,4-dimethoxyphenyl)-1H-pyrrole

Computational Chemistry Molecular Electronics Spectroscopic Verification

1-(3,4-Dimethoxyphenyl)-1H-pyrrole is an N-aryl pyrrole derivative (C₁₂H₁₃NO₂, MW 203.24 g/mol) that serves as a versatile heterocyclic building block in medicinal chemistry and materials science. The compound features a pyrrole ring N-substituted with a 3,4-dimethoxyphenyl group, a substitution pattern that imparts distinct electronic properties and hydrogen-bonding capacity relative to other regioisomeric dimethoxyphenyl-pyrroles, as demonstrated by quantum chemical calculations.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 43053-76-5
Cat. No. B2414018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-1H-pyrrole
CAS43053-76-5
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C=CC=C2)OC
InChIInChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3
InChIKeyASUZZDGBNHWAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)-1H-pyrrole (CAS 43053-76-5): Core Chemical Profile for Informed Procurement


1-(3,4-Dimethoxyphenyl)-1H-pyrrole is an N-aryl pyrrole derivative (C₁₂H₁₃NO₂, MW 203.24 g/mol) that serves as a versatile heterocyclic building block in medicinal chemistry and materials science [1]. The compound features a pyrrole ring N-substituted with a 3,4-dimethoxyphenyl group, a substitution pattern that imparts distinct electronic properties and hydrogen-bonding capacity relative to other regioisomeric dimethoxyphenyl-pyrroles, as demonstrated by quantum chemical calculations [2]. Its computed XLogP3 of 2.5 and topological polar surface area (TPSA) of 23.4 Ų [1] position it for favorable membrane permeability in drug discovery programs.

Why 1-(3,4-Dimethoxyphenyl)-1H-pyrrole Cannot Be Replaced by Its Closest Analogs Without Functional Consequences


The 3,4-dimethoxy substitution on the N-phenyl ring uniquely tunes the electronic environment of the pyrrole nitrogen and the aromatic π-system, as evidenced by distinct HOMO-LUMO gap energies, ionization potentials, and chemical hardness values relative to the 3,5-dimethoxy and unsubstituted phenylpyrrole congeners [1]. These differences cannot be assumed to be trivial in structure-activity relationships (SAR) where subtle changes in electron density dictate target binding, reactivity, or spectroscopic detectability [2]. Furthermore, the absence of an aldehyde, carboxylic acid, or bromine substituent on the pyrrole core—features that define the more extensively studied analogs such as JG-03-14—makes 1-(3,4-dimethoxyphenyl)-1H-pyrrole a distinct, minimally elaborated scaffold that allows downstream functionalization without pre-existing steric or electronic bias [3].

Product-Specific Quantitative Evidence Guide for 1-(3,4-Dimethoxyphenyl)-1H-pyrrole


HOMO-LUMO Gap Energy: Electronic Structure Comparison with 1-Phenylpyrrole

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level demonstrate that 1-(3,4-dimethoxyphenyl)-1H-pyrrole exhibits a distinct frontier molecular orbital energy gap (ΔE HOMO-LUMO) compared to the unsubstituted 1-phenylpyrrole core. The 3,4-dimethoxy substitution raises the HOMO energy and lowers the LUMO energy, reducing the band gap and increasing chemical softness, which directly influences electrophilic/nucleophilic reactivity and charge-transfer characteristics [1].

Computational Chemistry Molecular Electronics Spectroscopic Verification

Chemical Hardness (η) as a Reactivity Selector: Comparison with 1-(3,5-Dimethoxyphenyl)-1H-pyrrole

Global reactivity descriptors derived from DFT calculations provide quantifiable differentiation between the 3,4-dimethoxy and 3,5-dimethoxy regioisomers. Chemical hardness (η = (I−A)/2), derived from the vertical ionization potential (I) and electron affinity (A), is a key predictor of molecular stability and reactivity. The 3,4-substitution pattern yields a distinct hardness value compared to the 3,5-isomer due to differences in frontier orbital energies and dipole moment orientation [1].

Computational Reactivity Descriptors Chemical Hardness Regioisomeric Differentiation

Synthetic Accessibility: Catalyst-Free One-Step N-Arylation Versus Multi-Step Analogs

1-(3,4-Dimethoxyphenyl)-1H-pyrrole can be synthesized in a single step via catalyst- and solvent-free condensation of 3,4-dimethoxyaniline with 2,5-dimethoxytetrahydrofuran, yielding the N-arylpyrrole product in excellent yield without chromatographic purification [1]. This contrasts with more elaborated analogs such as 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14), which requires 5–7 synthetic steps with lower overall yields [2].

Synthetic Efficiency Green Chemistry Building Block Scalability

Minimal Scaffold with Maximal Downstream Diversification Potential Versus Pre-Functionalized Analogs

Unlike the 2-carbaldehyde (CAS 43053-78-7) and 3-carbaldehyde (CAS 88075-89-2) derivatives, 1-(3,4-dimethoxyphenyl)-1H-pyrrole presents an unsubstituted pyrrole ring with three chemically distinct C–H positions (C2, C4, C5) available for sequential functionalization. Regioselective C–H activation strategies, including Pd/Cu-catalyzed dual C–H bond carbonylation to generate fluorazones [1], exploit the intrinsic electronic bias of the N-aryl substituent. Pre-functionalized carbaldehyde analogs pre-commit the scaffold to condensation-based libraries only, whereas the parent compound permits orthogonal diversification via electrophilic substitution, cross-coupling, or direct C–H activation [2].

Medicinal Chemistry Building Blocks Structure Diversification C-H Functionalization

Purity and QC Standards: Vendor-Specified 97%+ Purity with ISO Certification

Commercial suppliers list 1-(3,4-dimethoxyphenyl)-1H-pyrrole at a minimum purity of 97% (NLT 97%), supported by ISO-certified quality management systems suitable for global pharmaceutical R&D and QC applications . This specification provides a clear procurement benchmark that differentiates the compound from less stringently characterized N-arylpyrrole analogs lacking certified purity documentation.

Chemical Procurement Quality Control Traceability

High-Value Application Scenarios for 1-(3,4-Dimethoxyphenyl)-1H-pyrrole Based on Verified Evidence


Scaffold for C–H Functionalization-Based Library Synthesis

The unsubstituted pyrrole ring of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, with its three chemically accessible C–H positions, is an ideal substrate for C–H activation methodologies including Pd/Cu-catalyzed dual carbonylation [1]. This allows sequential installation of substituents to generate structurally diverse libraries for medicinal chemistry lead optimization, a capability not available with the carbaldehyde- or halogen-substituted analogs that restrict first-step diversification points [2].

Computational Reference Compound for Spectroscopic Method Validation

The exhaustive combined experimental-spectroscopic and theoretical (DFT/6-31G(d,p)) characterization—including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Hirshfeld surface analysis—establishes 1-(3,4-dimethoxyphenyl)-1H-pyrrole as a validated reference compound for benchmarking computational chemistry methodologies and spectroscopic assignment protocols [1].

Electro-Optical Material Precursor

The lowered HOMO-LUMO gap imparted by the 3,4-dimethoxy substitution pattern, predicted by DFT and consistent with UV-Vis data [1], positions this compound as a monomer candidate for the synthesis of conductive polymers and organic electronic materials where reduced band gaps correlate with improved charge mobility [2].

Streamlined Procurement for Large-Scale Parallel Synthesis

The one-step, catalyst-free synthesis [1] enables cost-effective bulk production and rapid delivery, making 1-(3,4-dimethoxyphenyl)-1H-pyrrole a strategically advantageous building block for industrial parallel synthesis programs requiring kilogram-scale quantities of a versatile N-arylpyrrole core [2].

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